molecular formula C9H10ClNO4 B1269966 Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate CAS No. 345991-81-3

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate

Cat. No.: B1269966
CAS No.: 345991-81-3
M. Wt: 231.63 g/mol
InChI Key: GCUIIZROYFZOCF-UHFFFAOYSA-N
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Description

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of furoic acid and contains a chloroacetyl group attached to an amino-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-formyl-2-furoic acid.

    Formation of Intermediate: The 5-formyl-2-furoic acid is then esterified to form methyl 5-formyl-2-furoate.

    Amination: The methyl 5-formyl-2-furoate undergoes a reductive amination reaction with chloroacetyl chloride in the presence of a suitable reducing agent, such as sodium cyanoborohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base, such as triethylamine, and a solvent like dichloromethane.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: The corresponding carboxylic acid, 5-{[(chloroacetyl)amino]methyl}-2-furoic acid.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(bromoacetyl)amino]methyl}-2-furoate
  • Methyl 5-{[(iodoacetyl)amino]methyl}-2-furoate
  • Methyl 5-{[(fluoroacetyl)amino]methyl}-2-furoate

Uniqueness

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological interactions, making it a valuable compound for diverse applications.

Biological Activity

Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate, also known as Methyl 5-(2-chloroacetamido)-2-furoate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furoate ester structure with a chloroacetamido group. This unique configuration enhances its reactivity and potential biological effects. The compound can be synthesized through various methods, typically involving the acylation of methyl 5-amino-2-furoate with chloroacetyl chloride under controlled conditions to ensure high yields and purity.

The biological activity of this compound primarily revolves around its interaction with specific biological targets:

  • Sodium Ion Channels : The compound acts as a local anesthetic by binding to sodium ion channels on nerve membranes, inhibiting the propagation of action potentials and providing temporary pain relief.
  • Enzyme Inhibition : It has been observed to inhibit various enzymes involved in cellular processes, which may contribute to its anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that it may enhance the efficacy of traditional chemotherapeutic agents. For instance, when combined with 5-fluorouracil (5-FU), it significantly reduced tumor weight and volume in murine models while increasing immune response markers such as TNF-alpha and IL-2 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a rapid onset and short duration of action typical for local anesthetics. Its absorption and distribution characteristics are crucial for determining its therapeutic applications. The compound is likely metabolized by hepatic cytochrome P450 enzymes, which influence its bioavailability and efficacy.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Combination Therapy with Chemotherapeutics :
    • A study involving mice treated with a combination of 5-FU and polysaccharides from mushrooms demonstrated that the addition of this compound significantly enhanced the anticancer effects compared to monotherapy, indicating its potential as an adjunct treatment in cancer therapy .
  • Antimicrobial Efficacy :
    • In laboratory settings, derivatives of this compound were tested against various pathogens, showing notable inhibition zones in agar diffusion tests, further supporting its use as an antimicrobial agent.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains; significant inhibition observed
AnticancerEnhances efficacy of 5-FU; reduces tumor weight and volume in animal models
Local AnestheticBlocks sodium ion channels; provides temporary pain relief

Properties

IUPAC Name

methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIIZROYFZOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351533
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345991-81-3
Record name METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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